An In-depth Technical Guide on the Core Basic Properties of 2-(Benzhydrylthio)ethanamine
An In-depth Technical Guide on the Core Basic Properties of 2-(Benzhydrylthio)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 2-(Benzhydrylthio)ethanamine. It is a key intermediate in the synthesis of various biologically active molecules, particularly modafinil (B37608) analogues that target monoamine transporters. This document consolidates available data on its synthesis, characterization, and known applications in medicinal chemistry. All quantitative data is presented in structured tables, and detailed experimental protocols from the literature are provided. Visual diagrams illustrating its synthetic pathway and role as a precursor are also included to facilitate understanding.
Chemical and Physical Properties
2-(Benzhydrylthio)ethanamine, also known as 2-(diphenylmethylthio)ethylamine, is a primary amine containing a bulky benzhydryl group attached to a thioether linkage. Its structural features make it a valuable building block in medicinal chemistry.[1]
Quantitative Data
The following tables summarize the key quantitative properties of 2-(Benzhydrylthio)ethanamine and its hydrochloride salt. It is important to note that while some experimental data is available, particularly for the HCl salt, many physical properties are computationally predicted.
| Identifier | Value | Source |
| IUPAC Name | 2-(benzhydrylsulfanyl)ethanamine | PubChem[1] |
| Molecular Formula | C₁₅H₁₇NS | PubChem[1] |
| CAS Number | 15515-59-0 | PubChem[1] |
| Physical & Chemical Properties | Value | Type | Source |
| Molecular Weight | 243.4 g/mol | Computed | PubChem[1] |
| XLogP3-AA (logP) | 3.1 | Computed | PubChem[1] |
| pKa | Not Available | - | - |
| Boiling Point (Free Base) | Not Available | - | - |
| Melting Point (HCl Salt) | 122–124 °C | Experimental | Okunola-Bakare et al., 2014[2] |
| Topological Polar Surface Area | 51.3 Ų | Computed | PubChem[1] |
Experimental Protocols
The synthesis and characterization of 2-(Benzhydrylthio)ethanamine and its derivatives are crucial for its application in drug discovery. This section details the experimental procedures reported in the literature.
Synthesis of 2-(Benzhydrylthio)ethan-1-amine Hydrochloride (Procedure D)
This procedure was reported by Okunola-Bakare et al. (2014) for the synthesis of 2-(Benzhydrylthio)ethanamine hydrochloride (referred to as compound 6a in the publication).[2]
Materials:
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Cysteamine (B1669678) hydrochloride
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Boron trifluoride diethyl etherate (BF₃·OEt₂)
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Glacial acetic acid
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Diethyl ether
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Ethyl acetate (B1210297)
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Sodium hydroxide (B78521) (NaOH) pellets
Procedure:
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A solution of cysteamine hydrochloride (10 mmol), diphenylmethanol (10 mmol), and BF₃·OEt₂ (11 mmol) in glacial acetic acid (40 mL) is stirred at 90–95 °C for 20 minutes.
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The reaction mixture is cooled to room temperature.
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Diethyl ether (200 mL) is added to precipitate the hydrochloride salt.
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The resulting solid is filtered and dried under vacuum for 3 days in the presence of NaOH pellets.
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The dried solid is dissolved in hot ethanol and filtered.
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The solvent is removed in vacuo.
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Finally, the solid is triturated in hot (boiling) ethyl acetate to yield the pure product as the hydrochloride salt.[2]
Analytical Characterization
The following methods are typically employed for the characterization of 2-(Benzhydrylthio)ethanamine and its derivatives, as described in the context of synthesizing modafinil analogues.[2][3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure. Chemical shifts are reported in parts-per-million (ppm) and referenced according to the deuterated solvent.[3]
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Gas Chromatography/Mass Spectrometry (GC/MS): GC/MS data is used to determine the purity and confirm the molecular weight of the compound. An Agilent Technologies 6890N gas chromatograph equipped with an HP-5MS column and a 5973 mass-selective ion detector in electron-impact mode is a suitable instrument.[2]
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Melting Point Determination: A Thomas-Hoover melting point apparatus or a similar device can be used to determine the melting point of the synthesized compound. The reported melting point for the hydrochloride salt is uncorrected.[3]
Role in Drug Development and Signaling Pathways
2-(Benzhydrylthio)ethanamine is primarily utilized as a chemical intermediate in the synthesis of compounds targeting monoamine transporters (MATs), which include the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[2][4][5] These transporters are crucial for regulating neurotransmitter levels in the synapse, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.
The ethanamine moiety of this compound serves as a scaffold that can be further functionalized to generate a library of derivatives with varying affinities and selectivities for the different monoamine transporters. For instance, N-alkylation or N-acylation of the primary amine leads to compounds that have been investigated as potential treatments for psychostimulant abuse.[2]
As 2-(Benzhydrylthio)ethanamine is a precursor and not an end-product with known direct biological targets, there are no established signaling pathways associated with it. Instead, its significance lies in its role in the synthetic pathway toward pharmacologically active molecules.
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of 2-(Benzhydrylthio)ethanamine hydrochloride as described in the experimental protocol.
Caption: Synthetic workflow for 2-(Benzhydrylthio)ethanamine HCl.
Role as a Precursor in Medicinal Chemistry
This diagram illustrates the logical relationship of 2-(Benzhydrylthio)ethanamine as a key intermediate in the development of monoamine transporter ligands.
Caption: 2-(Benzhydrylthio)ethanamine as a precursor for monoamine transporter ligands.
References
- 1. 2-(Benzhydrylthio)ethanamine | C15H17NS | CID 279413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel and High Affinity 2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil) Analogues as Atypical Dopamine Transporter Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidation of Structural Elements for Selectivity across Monoamine Transporters: Novel 2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil) Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidation of structural elements for selectivity across monoamine transporters: novel 2-[(diphenylmethyl)sulfinyl]acetamide (modafinil) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
